molecular formula C16H12Cl3N3O2 B12031992 3,4-Dichloro-N-(2-(2-(2-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide CAS No. 769146-53-4

3,4-Dichloro-N-(2-(2-(2-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide

Cat. No.: B12031992
CAS No.: 769146-53-4
M. Wt: 384.6 g/mol
InChI Key: RCWLGDDIBGKIRG-ODCIPOBUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-N-(2-(2-(2-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of multiple chlorine atoms and a hydrazino group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-N-(2-(2-(2-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-chlorobenzylidene hydrazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(2-(2-(2-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dichloro-N-(2-(2-(2-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N-(2-(2-(2-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(2,4-dichlorobenzylidene)aniline
  • N-(3,4-dichlorobenzylidene)-2,5-dimethoxyaniline
  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide

Uniqueness

3,4-Dichloro-N-(2-(2-(2-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide is unique due to its specific substitution pattern and the presence of a hydrazino group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .

Properties

CAS No.

769146-53-4

Molecular Formula

C16H12Cl3N3O2

Molecular Weight

384.6 g/mol

IUPAC Name

3,4-dichloro-N-[2-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C16H12Cl3N3O2/c17-12-4-2-1-3-11(12)8-21-22-15(23)9-20-16(24)10-5-6-13(18)14(19)7-10/h1-8H,9H2,(H,20,24)(H,22,23)/b21-8+

InChI Key

RCWLGDDIBGKIRG-ODCIPOBUSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.